molecular formula C11H17NO B12964560 (R)-5-(1-Aminobutyl)-2-methylphenol

(R)-5-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12964560
M. Wt: 179.26 g/mol
InChI Key: DHJVXXCGIAMCLA-SNVBAGLBSA-N
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Description

®-5-(1-Aminobutyl)-2-methylphenol: is an organic compound with a unique structure that includes an aminobutyl group attached to a methylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Aminobutyl)-2-methylphenol typically involves the reaction of a suitable precursor with an aminobutylating agent under controlled conditions. One common method involves the use of a phenol derivative, which undergoes a nucleophilic substitution reaction with an aminobutyl halide in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of ®-5-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Aminobutyl)-2-methylphenol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

®-5-(1-Aminobutyl)-2-methylphenol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

®-5-(1-Aminobutyl)-2-methylphenol: can be compared with similar compounds such as:

  • ®-3-(1-Aminobutyl)benzonitrile hydrochloride
  • ®-(1-Aminobutyl)phosphonsaeure-diethylester
  • ®-((1R)-1-aminobutyl benzenesulfinate)

These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the aminobutyl and methylphenol groups in ®-5-(1-Aminobutyl)-2-methylphenol provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-[(1R)-1-aminobutyl]-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1

InChI Key

DHJVXXCGIAMCLA-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=C(C=C1)C)O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)O)N

Origin of Product

United States

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